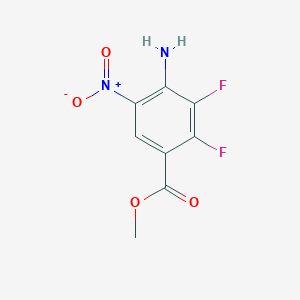

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-2,3-difluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2N2O4/c1-16-8(13)3-2-4(12(14)15)7(11)6(10)5(3)9/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJFIOHGPQOQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374897 | |

| Record name | Methyl 4-amino-2,3-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284030-58-6 | |

| Record name | Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284030-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-2,3-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284030-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, a key building block in contemporary medicinal chemistry. This compound is particularly noted for its role as a precursor in the synthesis of advanced pharmaceutical agents, including kinase inhibitors like Binimetinib.[1][2] This guide details a robust and reproducible protocol for the regioselective nitration of Methyl 4-amino-2,3-difluorobenzoate. It offers field-proven insights into reaction mechanisms, experimental setup, safety protocols, and product characterization, designed for researchers, chemists, and professionals in drug development.

Introduction: Strategic Importance in Drug Discovery

This compound (CAS No. 284030-58-6) is a highly functionalized aromatic compound.[3][4][5] Its structural features—a nucleophilic amino group, an electrophilic nitro group, and ortho/meta-difluoro substitutions—make it an exceptionally versatile intermediate for creating complex molecular architectures.[6] The fluorine atoms enhance metabolic stability and binding affinity, while the amino and nitro groups provide orthogonal handles for subsequent chemical modifications. These properties are highly desirable in the rational design of targeted therapeutics, particularly in oncology research where such building blocks are essential for developing potent and selective inhibitors of signaling pathways.[1][2][7]

Synthetic Strategy: Regioselective Electrophilic Aromatic Substitution

The most direct and industrially scalable approach to this compound is the electrophilic nitration of the readily available precursor, Methyl 4-amino-2,3-difluorobenzoate.

Reaction Scheme:

Figure 1. Synthesis of this compound via electrophilic nitration.

Mechanistic Rationale:

The key to this synthesis is controlling the regioselectivity of the nitration. The outcome is governed by the directing effects of the substituents on the benzene ring:

-

Amino Group (-NH₂): A powerful activating, ortho-, para-directing group. It donates electron density to the ring, making it more susceptible to electrophilic attack.

-

Methyl Ester (-COOCH₃) & Fluoro (-F) Groups: These are deactivating, meta-directing groups that withdraw electron density from the ring.

The strong activating effect of the amino group at position 4 dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position (relative to the -NH₂) is already occupied by a fluorine atom. Of the two ortho positions, position 5 is sterically less hindered and electronically favored, leading to the desired product with high selectivity.

The nitronium ion is generated in situ from the reaction between concentrated nitric acid and sulfuric acid. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic NO₂⁺.[8]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.

Materials and Reagents

| Reagent/Material | Grade | M.W. | CAS No. | Notes |

| Methyl 4-amino-2,3-difluorobenzoate | >98% | 187.14 | 161957-61-7 | Starting Material |

| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | 98.08 | 7664-93-9 | Corrosive, strong dehydrator |

| Nitric Acid (HNO₃) | 70%, ACS Reagent | 63.01 | 7697-37-2 | Corrosive, strong oxidizer |

| Dichloromethane (DCM) | ACS Reagent | 84.93 | 75-09-2 | Solvent for extraction |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | 84.01 | 144-55-8 | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | 120.37 | 7487-88-9 | Drying agent |

| Deionized Water | N/A | 18.02 | 7732-18-5 | For workup |

Step-by-Step Synthesis Workflow

The following workflow outlines the critical stages of the synthesis.

Diagram 1: High-level workflow for the synthesis of the target compound.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add Methyl 4-amino-2,3-difluorobenzoate (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (4.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 15 minutes until a clear solution is formed.

-

Preparation of Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid (1.5 eq) to 0 °C. Slowly add concentrated nitric acid (1.1 eq) dropwise. This step is highly exothermic and must be performed with caution.

-

Nitration: Add the pre-cooled nitrating mixture to the reaction flask via the dropping funnel over 30-45 minutes. Causality Check: A slow, controlled addition at 0-5 °C is critical to prevent runaway reactions and the formation of undesired byproducts.[9]

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Workup and Extraction: Filter the resulting solid and wash with cold deionized water. Alternatively, for smaller scales, perform a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3x volumes).

-

Neutralization: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.

Safety Precautions

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[9] Always handle them inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to ensure safety and reaction selectivity. Always have an ice bath ready for emergency cooling.

-

Quenching: The quenching of the strong acid mixture in water is also highly exothermic. Perform this step slowly and with efficient stirring.

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical data should be acquired.

| Analysis Technique | Expected Result |

| Appearance | Yellow to pale-yellow crystalline solid |

| Molecular Formula | C₈H₆F₂N₂O₄[3][5] |

| Molecular Weight | 232.14 g/mol [3][5] |

| Melting Point | Typically in the range of 180-190 °C[2] |

| ¹H NMR | Signals corresponding to the aromatic proton, amine protons, and methyl ester protons with appropriate chemical shifts and coupling constants. |

| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms. |

| Mass Spectrometry | [M+H]⁺ peak at m/z 233.03 or other appropriate adducts. |

| Purity (HPLC) | >98% |

Conclusion

This guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By detailing the mechanistic rationale, offering a step-by-step procedure with integrated safety precautions, and outlining clear characterization standards, this document serves as a reliable resource for chemists in the pharmaceutical industry. The successful application of this synthesis enables the advancement of drug discovery programs that rely on this critical chemical building block.

References

- 1. curequest.in [curequest.in]

- 2. m.indiamart.com [m.indiamart.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester | C8H6F2N2O4 | CID 2759749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. aiinmr.com [aiinmr.com]

- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

An In-Depth Technical Guide to the Chemical Properties of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring an aniline moiety, a nitro group, two fluorine atoms, and a methyl ester, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, offering valuable insights for researchers engaged in the development of novel therapeutics. The strategic placement of electron-donating and electron-withdrawing groups on the benzene ring creates a unique electronic environment that governs its reactivity and utility as a building block in complex molecule synthesis. Notably, this compound is a key intermediate in the synthesis of Binimetinib, a MEK inhibitor used in cancer therapy.[1]

Physicochemical and Computed Properties

A summary of its key identifiers and computed properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 284030-58-6 | [1][4][5] |

| Molecular Formula | C₈H₆F₂N₂O₄ | [1][4][5] |

| Molecular Weight | 232.14 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][6] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Topological Polar Surface Area | 98.1 Ų | [1] |

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. A patent for the synthesis of related benzimidazole compounds provides the following experimental data for this compound in deuterated dimethyl sulfoxide (d₆-DMSO).[7]

-

δ 8.43 (1H, t, J=8.8 Hz, ArH): This triplet corresponds to the aromatic proton at the C6 position. The triplet splitting pattern arises from coupling to the two adjacent fluorine atoms at C2 and C3.

-

δ 8.1 (2H, br s, NH₂): This broad singlet is characteristic of the two protons of the primary amine group at the C4 position.

-

δ 3.84 (3H, s, OMe): This singlet represents the three protons of the methyl group of the ester functionality.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

-

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl of the methyl ester.

-

N-O stretching (nitro group): Two strong bands, one symmetric and one asymmetric, typically in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹.

-

C-F stretching: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) would be expected at m/z 232.14. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, the nitro group (-NO₂), and potentially other fragments characteristic of the substituted benzene ring.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2,3,4-trifluoro-5-nitrobenzoic acid.[7][8]

Step 1: Amination of 2,3,4-Trifluoro-5-nitrobenzoic Acid

The first step involves a nucleophilic aromatic substitution reaction where the fluorine atom at the C4 position of 2,3,4-trifluoro-5-nitrobenzoic acid is displaced by an amino group using ammonium hydroxide.[8] The fluorine at the C4 position is the most activated towards nucleophilic attack due to the para-directing activating effect of the nitro group.

References

- 1. Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester | C8H6F2N2O4 | CID 2759749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-2,3-difluoro-5-nitrobenzoic acid | C7H4F2N2O4 | CID 16244088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 284030-58-6 [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. EP1904481B1 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

A-Z Guide to Methyl 4-amino-2,3-difluoro-5-nitrobenzoate: Properties, Synthesis, and Applications

An In-depth Technical Guide for Chemical Researchers and Pharmaceutical Scientists

Executive Summary

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, identified by CAS number 284030-58-6, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an amine, two fluorine atoms, and a nitro group—makes it a versatile building block for the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, a detailed, mechanistically grounded synthesis protocol, its critical role in drug discovery, particularly as an intermediate for the MEK inhibitor Binimetinib, and essential safety and handling information.

Physicochemical & Structural Data

This compound is a white to off-white solid powder.[1] The strategic placement of electron-withdrawing (fluoro, nitro) and electron-donating (amino) groups on the benzene ring creates a unique electronic environment that dictates its reactivity and utility as a synthetic intermediate.

| Property | Value | Source(s) |

| CAS Number | 284030-58-6 | [2][3] |

| Molecular Formula | C₈H₆F₂N₂O₄ | [2][3] |

| Molecular Weight | 232.14 g/mol | [2][3] |

| Appearance | White to Off-white Powder | [1] |

| Melting Point | 184-186°C | [1] |

| Boiling Point (Predicted) | 402.0 ± 45.0°C | [1] |

| Density (Predicted) | 1.548 ± 0.06 g/cm³ | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | COC(=O)C1=CC(=C(C(=C1F)F)N)--INVALID-LINK--[O-] | [2] |

| InChIKey | HOJFIOHGPQOQBF-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the electrophilic nitration of its precursor, Methyl 4-amino-2,3-difluorobenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the choice of reagents and conditions is critical for achieving high yield and regioselectivity.

Mechanism: Electrophilic Aromatic Substitution

The core of the synthesis involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[4]

-

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to form the linear and highly reactive nitronium ion.[4]

-

Nucleophilic Attack: The aromatic ring of the substrate, Methyl 4-amino-2,3-difluorobenzoate, acts as a nucleophile. The pi electrons attack the nitronium ion. The regioselectivity of this attack is directed by the existing substituents. The powerful activating and ortho-, para-directing amino group (-NH₂) dictates the position of the incoming nitro group. The nitro group is installed ortho to the amine.

-

Restoration of Aromaticity: A base (typically the bisulfate ion, HSO₄⁻) removes a proton from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product.[4]

The fluorine atoms and the methyl ester group are electron-withdrawing and deactivating, but the activating effect of the amino group is dominant in directing the substitution.

Synthesis Pathway Diagram

Caption: Synthesis of the target compound via electrophilic nitration.

Applications in Drug Discovery & Medicinal Chemistry

The primary and most well-documented application of this compound is its role as a key building block in the synthesis of complex pharmaceutical agents.[1][5] The multiple reactive sites on the molecule allow for sequential, regioselective modifications, which is a highly desirable characteristic for drug development.

Case Study: Intermediate for Binimetinib

This compound is a crucial intermediate in the manufacturing process of Binimetinib (also known as MEKTOVI®).[1] Binimetinib is an orally active, selective inhibitor of MEK1/2 (mitogen-activated protein kinase kinase), which is a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is often dysregulated in various cancers, making MEK an important therapeutic target.

The structure of the starting material provides the core aromatic scaffold needed for the final drug. Subsequent synthetic steps would typically involve:

-

Reduction of the Nitro Group: The nitro group (-NO₂) is commonly reduced to an amine (-NH₂), creating a diamino-substituted benzene ring.

-

Cyclization/Condensation Reactions: This newly formed diamine can then undergo cyclization reactions to form heterocyclic structures, such as a benzimidazole ring, which is a common motif in kinase inhibitors.[1]

Role as a Pharmaceutical Intermediate

Caption: Synthetic progression from intermediate to the final API.

Experimental Protocol: Synthesis

The following is a representative, step-by-step protocol for the nitration of Methyl 4-amino-2,3-difluorobenzoate.

Materials & Reagents:

-

Methyl 4-amino-2,3-difluorobenzoate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice (from deionized water)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5°C using an ice bath.

-

Substrate Addition: Slowly add Methyl 4-amino-2,3-difluorobenzoate to the cold sulfuric acid while stirring. Ensure the temperature remains below 10°C.

-

Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature at 0-5°C.

-

Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over 30-60 minutes. The internal temperature must be strictly controlled and kept below 5°C to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Workup & Extraction:

-

Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with water and then brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Characterization: The resulting crude solid can be purified by recrystallization or column chromatography. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety, Handling, and Storage

Hazard Identification:

-

Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

It is classified as a pharmaceutical-related compound of unknown potency.[6]

Handling Precautions:

-

Work under a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Ensure adequate ventilation.[7]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6][7]

-

Skin Contact: Take off contaminated clothing and rinse the skin with water/shower.[6][7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration.[7]

Storage:

-

Store in a cool, dry, dark place in a tightly sealed container.[1][5]

-

Recommended storage is in a refrigerator at 2-8°C under an inert atmosphere.[1][5]

References

- 1. Novasol - China CAS 284030-58-6 Manufacturers, Suppliers, Factory, Company, Wholesale [novasolbio.com]

- 2. Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester | C8H6F2N2O4 | CID 2759749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. aiinmr.com [aiinmr.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. chemicea.com [chemicea.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: A Strategic Approach to Molecular Characterization

In the landscape of modern pharmaceutical and materials science research, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, a compound emblematic of the polysubstituted aromatic scaffolds prevalent in contemporary drug discovery.

This document eschews a rigid, templated format in favor of a narrative that mirrors the logical, iterative process of scientific inquiry. As your guide, I will lead you through the strategic selection of analytical techniques, the meticulous interpretation of the resulting data, and the ultimate convergence of evidence to a single, validated molecular structure. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each step is not merely a procedural recitation but a well-reasoned decision backed by established scientific principles.

Part 1: Foundational Analysis and Spectroscopic Interrogation

The journey into the structural heart of a molecule begins with a foundational understanding of its constituent parts, followed by a systematic application of spectroscopic techniques to piece together the atomic puzzle.

Initial Assessment: What the Name and Formula Tell Us

Before a single experiment is conducted, a wealth of information can be gleaned from the compound's name and chemical formula.

From the name, we can deconstruct the expected structural motifs:

-

A benzoate core, indicating a benzene ring attached to a carboxylic acid methyl ester.

-

An amino group (-NH₂) at position 4.

-

Two fluoro groups (-F) at positions 2 and 3.

-

A nitro group (-NO₂) at position 5.

-

A methyl ester (-COOCH₃).

This initial analysis provides a working hypothesis of the molecular structure, which we will systematically confirm or refute through spectroscopic evidence.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is the first port of call for confirming the molecular weight and gaining initial insights into the molecule's stability and fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller, characteristic ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Presentation: Predicted EI-MS Fragmentation of this compound

| m/z (Predicted) | Fragment Ion | Plausible Neutral Loss | Significance |

| 232 | [C₈H₆F₂N₂O₄]⁺• | - | Molecular Ion (M⁺•) |

| 201 | [C₈H₅F₂N₂O₂]⁺ | •OCH₃ | Loss of the methoxy radical from the ester |

| 186 | [C₇H₃F₂N₂O₂]⁺ | •NO₂ and •CH₃ | Loss of the nitro group and methyl radical |

| 185 | [C₈H₆F₂NO₂]⁺ | •NO | Loss of nitric oxide, common for nitroaromatics |

| 154 | [C₇H₃F₂NO]⁺ | •NO₂ and •OCH₃ | Sequential loss of the nitro and methoxy groups |

Causality in Fragmentation: The fragmentation of nitroaromatic compounds is well-documented. The primary fragmentation pathways often involve the loss of the nitro group (as •NO₂ or •NO) and cleavage of the ester functionality.[3] The presence of the molecular ion peak at m/z 232 would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy: Probing the Functional Groups

FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: An infrared beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The absorption of IR radiation at specific frequencies is measured.

Data Presentation: Expected Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretch | Amino (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Methyl (-CH₃) |

| 1730-1715 | C=O stretch | Ester (-COOCH₃) |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1560-1520 & 1350-1315 | N=O asymmetric & symmetric stretch | Nitro (-NO₂) |

| 1250-1000 | C-F stretch | Aryl-Fluorine |

| 1300-1200 | C-O stretch | Ester |

Expertise in Interpretation: The presence of sharp peaks in the N-H stretching region, a strong carbonyl absorption, and characteristic nitro group stretches would provide compelling evidence for the key functional groups in the proposed structure.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will be employed.

¹H NMR Spectroscopy: Mapping the Proton Environment

Experimental Protocol: ¹H NMR

-

Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and a proton spectrum is acquired.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 | s | 1H | H-6 | Deshielded by the adjacent electron-withdrawing nitro group. |

| ~7.0-7.5 | br s | 2H | -NH₂ | Broad signal due to quadrupolar relaxation and potential exchange. |

| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methyl ester. |

Causality in Chemical Shifts: The electron-withdrawing nature of the nitro group and the fluorine atoms will significantly deshield the aromatic proton. The amino group, being electron-donating, will have a shielding effect, but its influence on the sole aromatic proton is counteracted by the ortho and para nitro and fluoro substituents.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Experimental Protocol: ¹³C NMR

-

Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) may be required.

-

Data Acquisition: A proton-decoupled ¹³C spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Typical chemical shift for an ester carbonyl. |

| ~150-155 (d, J_CF) | C-F | Carbon directly attached to fluorine, deshielded and split. |

| ~140-145 (d, J_CF) | C-F | Carbon directly attached to fluorine, deshielded and split. |

| ~140 | C-NO₂ | Deshielded by the nitro group. |

| ~135 | C-NH₂ | Shielded by the amino group, but influenced by other substituents. |

| ~115 | C-H | Aromatic methine carbon. |

| ~110 | C-COOCH₃ | Quaternary carbon attached to the ester. |

| ~53 | -OCH₃ | Typical chemical shift for a methyl ester. |

Self-Validating Data: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The large C-F coupling constants are a key diagnostic feature.

¹⁹F NMR Spectroscopy: A Unique Window into Fluorine Environments

Given the presence of two fluorine atoms, ¹⁹F NMR is an indispensable tool.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: As for ¹H NMR.

-

Data Acquisition: A proton-decoupled ¹⁹F spectrum is acquired. A common reference is CFCl₃ (δ 0.00 ppm).

Predicted ¹⁹F NMR Spectrum (376 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -130 to -150 | d | F-2 or F-3 | The two fluorine atoms are in different environments and will show distinct signals. They will exhibit coupling to each other. |

| -140 to -160 | d | F-3 or F-2 | The exact chemical shifts are sensitive to the electronic environment. |

Authoritative Grounding: The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment, allowing for the clear resolution of the two non-equivalent fluorine atoms.[4]

2D NMR Spectroscopy: Connecting the Dots

2D NMR experiments, such as HSQC and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

Experimental Workflow: 2D NMR

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. We would expect to see a correlation between the aromatic proton signal (~8.0 ppm) and its corresponding carbon signal (~115 ppm), and between the methyl protons (~3.9 ppm) and the methyl carbon (~53 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

-

The aromatic proton (H-6) to the carbonyl carbon, C-4, and C-2.

-

The methyl protons to the carbonyl carbon.

-

The amino protons to C-4, C-3, and C-5.

-

These correlations would definitively establish the substitution pattern on the aromatic ring.

Part 3: Final Structure Confirmation: The Unimpeachable Evidence of X-ray Crystallography

While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state.

Crystallization: The Art and Science of Growing Single Crystals

Experimental Protocol: Slow Evaporation

-

Solvent Screening: Small amounts of the compound are dissolved in a range of solvents to identify a solvent in which the compound is moderately soluble.

-

Solution Preparation: A nearly saturated solution of the compound is prepared in the chosen solvent at room temperature.

-

Crystal Growth: The solution is loosely covered (e.g., with parafilm pierced with a few small holes) and left undisturbed in a vibration-free environment.

-

Crystal Harvesting: Once suitable single crystals have formed, they are carefully removed from the mother liquor.

Alternative Crystallization Techniques:

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent.

-

Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent.

X-ray Diffraction Analysis: Visualizing the Molecule

Experimental Workflow: Single-Crystal X-ray Diffraction

The result of a successful X-ray diffraction experiment is a three-dimensional electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the direct visualization of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This technique would definitively confirm the substitution pattern and the conformation of the ester group.[5]

Conclusion: A Convergence of Evidence

The structure elucidation of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and it is the convergence of all the data that leads to a confident and unambiguous assignment. This guide has outlined a logical and experimentally sound workflow that can be adapted for the characterization of a wide range of novel organic molecules, underscoring the importance of a strategic and evidence-based approach in modern chemical research.

References

- 1. scbt.com [scbt.com]

- 2. Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester | C8H6F2N2O4 | CID 2759749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is a key intermediate in the synthesis of Binimetinib, a potent and selective MEK inhibitor used in cancer therapy.[1][2] The precise structural elucidation of this molecule is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines the methodologies for its empirical verification. As direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust predictive analysis.

Molecular Structure and Predicted Spectroscopic Profile

The chemical structure of this compound, with the systematic numbering used for NMR assignments, is presented below. The molecule possesses a highly substituted benzene ring with a combination of electron-donating (amino) and electron-withdrawing (nitro, methyl ester, fluoro) groups, which significantly influence its spectroscopic properties.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the single aromatic proton, the amino protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.[3][4]

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-6 | 7.5 - 7.8 | s | 1H | This proton is ortho to the electron-withdrawing nitro group and the methyl ester group, and is also influenced by the two fluorine atoms, leading to a downfield shift. Due to the substitution pattern, significant coupling to other protons is not expected, resulting in a singlet. |

| -NH₂ | 5.0 - 6.0 | br s | 2H | The amino protons are on a nitrogen atom and their chemical shift can be variable and concentration-dependent. They typically appear as a broad singlet. |

| -OCH₃ | 3.9 - 4.1 | s | 3H | The methyl protons of the ester group are expected to be a sharp singlet in a typical region for methyl esters. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, with distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring.[5][6] The fluorine atoms will also introduce C-F coupling.[7]

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale | | :--- | :--- | :--- | :--- | :--- | | C=O | 164 - 168 | s | The carbonyl carbon of the ester group is expected to be significantly downfield. | | C-4 | 145 - 150 | t | Attached to the electron-donating amino group, but also influenced by the ortho nitro and fluoro groups. Expected to show coupling to both fluorine atoms. | | C-2 | 140 - 145 | d | Directly bonded to a fluorine atom, resulting in a large one-bond C-F coupling constant. | | C-3 | 135 - 140 | d | Also directly bonded to a fluorine atom, with a large one-bond C-F coupling constant. | | C-5 | 130 - 135 | s | Attached to the strongly electron-withdrawing nitro group. | | C-1 | 120 - 125 | t | The ipso-carbon attached to the ester group, influenced by the adjacent fluorine and the overall electron-deficient nature of the ring. Expected to show coupling to both fluorine atoms. | | C-6 | 115 - 120 | d | The only carbon bearing a proton, its chemical shift is influenced by all the surrounding groups. Expected to show coupling to the fluorine at C-2. | | -OCH₃ | 52 - 55 | s | The methyl carbon of the ester group will appear in the typical upfield region for such groups. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[8][9]

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3300 | N-H stretch | Primary amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Methyl |

| 1730 - 1715 | C=O stretch | Ester |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1550 - 1475 | N-O asymmetric stretch | Nitro group |

| 1360 - 1290 | N-O symmetric stretch | Nitro group |

| 1300 - 1000 | C-O stretch, C-N stretch, C-F stretch | Ester, Amine, Fluoroaromatic |

Predicted Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.[10][11]

| m/z | Proposed Fragment | Interpretation |

| 232 | [M]⁺ | Molecular ion |

| 201 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |

| 186 | [M - NO₂]⁺ | Loss of the nitro group |

| 173 | [M - COOCH₃]⁺ | Loss of the methyl ester group |

Hypothetical Experimental Protocols

To empirically validate the predicted spectroscopic data, the following standard experimental procedures would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-32 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass spectrometer. For less volatile compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., EI for fragmentation data, ESI for accurate mass).

-

Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to determine the exact mass and confirm the elemental composition.

-

Structural Elucidation Workflow

The process of confirming the structure of this compound using the acquired spectroscopic data would follow a logical progression.

References

- 1. ::this compound | CAS No: 284030-58-6:: [svaklifesciences.com]

- 2. medkoo.com [medkoo.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Secure Verification [cherry.chem.bg.ac.rs]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. GCMS Section 6.9.5 [people.whitman.edu]

- 11. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

Technical Guide: An Investigative Analysis of the Potential Biological Activity of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

Authored For: Drug Discovery and Development Professionals From: Senior Application Scientist, Advanced Chemical Biology

Preamble: From Structural Formula to Biological Hypothesis

The compound Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (MFCD06201870) represents an uncharacterized yet intriguing molecule for biological screening. Its chemical architecture combines three distinct, high-value pharmacophoric motifs: a nitroaromatic system, a difluorinated benzene ring, and a p-aminobenzoate scaffold. While no direct biological activity has been documented for this specific ester, a systematic analysis of its constituent parts allows for the formulation of robust, testable hypotheses regarding its potential therapeutic applications.

This guide deconstructs the molecule from a medicinal chemistry perspective, proposes primary avenues of biological investigation, and provides detailed, field-tested protocols for initial screening. The narrative is designed not as a static report, but as a strategic roadmap for researchers aiming to unlock the compound's potential.

Molecular Profile & Physicochemical Properties

A foundational understanding begins with the compound's physical and chemical characteristics. These properties govern solubility, membrane permeability, and potential metabolic fate, thereby influencing experimental design and interpretation.

| Property | Value | Source |

| CAS Number | 284030-58-6 | PubChem[1] |

| Molecular Formula | C₈H₆F₂N₂O₄ | PubChem[1] |

| Molecular Weight | 232.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

Structure-Activity Relationship (SAR) Deconstruction & Rationale for Investigation

The potential for biological activity is inferred from the compound's key structural features. Each moiety has a well-documented role in medicinal chemistry, suggesting convergent lines of inquiry.

The Nitroaromatic Moiety: A Dual-Role Pharmacophore

The nitro group (-NO₂) is a powerful electron-withdrawing feature and a classic "pro-drug" element.[2] In low-oxygen (hypoxic) environments, characteristic of solid tumors or anaerobic bacteria, the nitro group can undergo bioreduction by nitroreductase enzymes. This process generates reactive nitroso and hydroxylamine intermediates, which are highly cytotoxic through mechanisms like DNA and protein damage.[3]

-

Expert Insight: This bioreductive activation makes nitroaromatics compelling candidates for targeted therapies. Many established drugs, including the antibacterial metronidazole and the anticancer agent nimorazole, leverage this mechanism.[2][3] However, the potential for mutagenicity and off-target toxicity is a critical consideration that must be evaluated in parallel.[4][5]

The Difluorinated Core: Enhancing Drug-Like Properties

The strategic placement of fluorine atoms is a cornerstone of modern drug design.[6] The vicinal difluoro-substitution on the benzene ring is predicted to confer several advantages:

-

Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, potentially increasing the compound's half-life.

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, leading to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites.[7]

-

Lipophilicity & Permeability: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.

-

Expert Insight: Fluorinated benzoic acid derivatives have shown promise as specific enzyme inhibitors, including for targets like influenza neuraminidase, demonstrating the utility of this scaffold.[8]

The Aminobenzoate Scaffold: A Potential Antimetabolite

The 4-amino-benzoic acid structure is an isomer of para-aminobenzoic acid (PABA), a vital precursor in the bacterial folic acid synthesis pathway. PABA is a substrate for the enzyme dihydropteroate synthase (DHPS).

-

Expert Insight: The sulfonamide class of antibiotics functions by acting as competitive inhibitors of DHPS, mimicking PABA. It is plausible that this compound could act as a PABA antagonist, disrupting folate synthesis and thereby exerting an antibacterial effect, independent of its nitroaromatic function.[9]

Hypothesized Biological Activities & Proposed Experimental Validation

Based on the SAR analysis, three primary, testable hypotheses emerge. For each, a detailed experimental workflow is provided.

Hypothesis 1: Broad-Spectrum Antimicrobial Activity

Rationale: The compound combines two potential antibacterial mechanisms: non-specific cytotoxicity via nitro-group reduction (effective against anaerobes and microaerophiles) and specific metabolic inhibition via PABA antagonism (potentially broader spectrum).

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

-

Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Select a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and anaerobic (e.g., Clostridium difficile) strains.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration is ≤1% v/v in all wells.

-

Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a vehicle control (bacteria with 1% DMSO). Also, include a known antibiotic (e.g., ampicillin, metronidazole) as a reference standard.

-

Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours. For anaerobic strains, use an anaerobic chamber or gas-pack system.

-

Analysis: Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Hypothesis 2: Hypoxia-Selective Anticancer Activity

Rationale: The nitroaromatic moiety is a classic trigger for hypoxia-activated prodrugs.[3] The compound is expected to be significantly more cytotoxic to cancer cells in a low-oxygen environment than under normal oxygen conditions.

Caption: Workflow for assessing hypoxia-selective cytotoxicity via MTT assay.

-

Cell Plating: Seed a human cancer cell line (e.g., HCT116 colon cancer) into two identical 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

-

Incubation:

-

Place one plate in a standard normoxic incubator (21% O₂, 5% CO₂, 37°C).

-

Place the second plate in a specialized hypoxic incubator (1% O₂, 5% CO₂, 94% N₂, 37°C).

-

Incubate both plates for 72 hours.

-

-

Viability Assessment (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates selective activity.

Hypothesis 3: Inhibition of Dihydropteroate Synthase (DHPS)

Rationale: The structural analogy to PABA suggests the compound could act as a competitive inhibitor of the bacterial enzyme DHPS, disrupting the folate pathway essential for bacterial survival.

Caption: Competitive inhibition of DHPS by the test compound.

-

Reagents: Obtain recombinant DHPS enzyme (e.g., from E. coli). The substrate is PABA, and the co-substrate is 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). The reaction is typically coupled to a secondary enzyme for a colorimetric or fluorescent readout. A common method measures the release of pyrophosphate (PPi).

-

Assay Setup: In a 96-well plate, combine a reaction buffer, a PPi detection reagent system, and the DHPS enzyme.

-

Inhibitor Addition: Add varying concentrations of the test compound (and sulfamethoxazole as a positive control inhibitor) to the wells and pre-incubate with the enzyme for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding the substrates (PABA and DHPPP).

-

Kinetic Measurement: Immediately begin measuring the signal (absorbance or fluorescence) over time using a plate reader at 37°C. The rate of signal increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Summary and Future Directions

This compound is a compound with significant, albeit unproven, therapeutic potential. Its structure suggests three primary mechanisms of action: broad-spectrum antimicrobial activity, hypoxia-activated anticancer cytotoxicity, and specific inhibition of bacterial folate synthesis.

The experimental protocols outlined in this guide provide a clear and robust framework for the initial evaluation of these hypotheses. Positive results from any of these primary screens would warrant a cascade of secondary investigations, including:

-

Mechanism of Action Studies: To confirm the specific mode of cell death or metabolic disruption.

-

In Vivo Efficacy: Testing in animal models of infection or cancer.

-

ADME/Tox Profiling: A comprehensive assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity.

By systematically dissecting the molecule's structure and applying validated screening methodologies, researchers can efficiently determine if this compound holds promise as a lead for a future therapeutic agent.

References

- 1. Benzoic acid, 4-amino-2,3-difluoro-5-nitro-, methyl ester | C8H6F2N2O4 | CID 2759749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-toxicity relationships of nitroaromatic compounds [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Synthetic Cornerstone of a MEK Inhibitor: A Technical Guide to Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Intermediate in Targeted Cancer Therapy

Methyl 4-amino-2,3-difluoro-5-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry. Its strategic substitution pattern, featuring an amine, a nitro group, two fluorine atoms, and a methyl ester, makes it a valuable building block in the synthesis of complex pharmaceutical agents. Most notably, it serves as a key intermediate in the synthesis of Binimetinib, a potent and selective non-ATP competitive inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and its critical role in the development of targeted cancer therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 284030-58-6 | --INVALID-LINK-- |

| Molecular Formula | C₈H₆F₂N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 232.14 g/mol | --INVALID-LINK-- |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Soluble in DMSO, slightly soluble in water | --INVALID-LINK-- (for the corresponding carboxylic acid) |

| IUPAC Name | This compound | --INVALID-LINK-- |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the regioselective amination of a polyfluorinated nitrobenzoic acid, followed by esterification.

Step 1: Synthesis of 4-amino-2,3-difluoro-5-nitrobenzoic acid

The precursor, 4-amino-2,3-difluoro-5-nitrobenzoic acid, is synthesized from 2,3,4-trifluoro-5-nitrobenzoic acid. The key to this transformation is the selective nucleophilic aromatic substitution (SNAr) of the fluorine atom at the C4 position by ammonia.

Experimental Protocol:

-

Reaction Setup: A suspension of 2,3,4-trifluoro-5-nitrobenzoic acid (1.0 equivalent) is made in distilled water.

-

Amination: The suspension is cooled to below 6.0 °C, and concentrated ammonium hydroxide (5.6 equivalents) is added slowly, maintaining the low temperature.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours. The progress is monitored by HPLC until the conversion of the starting material is greater than 90%.

-

Work-up: The reaction mixture is cooled in an ice-water bath, and the pH is adjusted to 2 by the slow addition of concentrated hydrochloric acid.

-

Isolation: The resulting precipitate is filtered, washed with distilled water and methyl tert-butyl ether (MTBE), and dried to yield 4-amino-2,3-difluoro-5-nitrobenzoic acid as a yellow solid in high yield (approximately 88%).[1]

Causality Behind Experimental Choices:

-

The use of a large excess of ammonium hydroxide drives the reaction towards the desired product.

-

The low temperature during the addition of ammonia helps to control the exothermicity of the reaction and minimize side reactions.

-

The acidic work-up protonates the carboxylate and the unreacted ammonia, precipitating the desired carboxylic acid.

Spectroscopic Data for 4-amino-2,3-difluoro-5-nitrobenzoic acid:

-

¹³C NMR (100 MHz, DMSO-d₆) δ: 106 (qd, J = 10 Hz), 126 (CH), 128 (C), 140 (CF, dd, J = 241, 16 Hz), 140.8 (C, dd, J = 12, 4 Hz), 153 (CF, dd, J = 263, 11 Hz), 164 (COOH).[1]

-

IR (cm⁻¹): 3494, 3383, 1697, 1641, 1280.[1]

Step 2: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol, typically under acidic catalysis (Fischer esterification).

Experimental Protocol:

-

Reaction Setup: 4-amino-2,3-difluoro-5-nitrobenzoic acid (1.0 equivalent) is dissolved in an excess of anhydrous methanol, which serves as both the reactant and the solvent.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 equivalents), is carefully added to the solution.

-

Reaction: The mixture is heated to reflux (approximately 65 °C) and maintained at this temperature for several hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.

-

Work-up: After cooling, the reaction mixture is neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Using methanol as the solvent ensures a large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester.

-

The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its functional groups:

-

Amino Group (-NH₂): This is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution. However, the presence of the strongly deactivating nitro group and the fluorine atoms significantly reduces the ring's reactivity towards electrophiles. The amino group can also act as a nucleophile in reactions such as acylation or alkylation.

-

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. Its primary role in the context of drug synthesis is often as a precursor to an amino group, which can be achieved through reduction.

-

Fluorine Atoms (-F): The two fluorine atoms are strongly electronegative and deactivating. They also influence the regioselectivity of nucleophilic aromatic substitution reactions on the ring.

-

Methyl Ester (-COOCH₃): This group is deactivating and a meta-director. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

A key transformation of this molecule in the synthesis of Binimetinib is the reduction of the nitro group to an amine. This is typically achieved using reducing agents like iron powder in the presence of an acid, or through catalytic hydrogenation.

Application in Drug Discovery: The Synthesis of Binimetinib

The primary and most well-documented application of this compound is as a crucial building block in the synthesis of the MEK inhibitor, Binimetinib.

The MAPK/ERK Signaling Pathway and the Role of MEK Inhibitors

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3][4][5] Dysregulation of this pathway, often through mutations in proteins like BRAF and RAS, is a common driver of cancer. MEK1 and MEK2 are central kinases in this pathway, and their inhibition is a key therapeutic strategy.

Figure 1. A simplified diagram of the MAPK/ERK signaling pathway, indicating the point of inhibition by Binimetinib.

The synthesis of Binimetinib utilizes this compound as a scaffold to construct the core of the final drug molecule. The synthetic route involves a series of transformations, including the reduction of the nitro group, followed by cyclization and coupling reactions to build the final complex structure.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a kinase inhibitor like Binimetinib.

Figure 2. A generalized synthetic workflow illustrating the key transformations of this compound in the synthesis of a kinase inhibitor.

Predicted Spectroscopic Data

Predicted ¹H NMR (in CDCl₃):

-

Aromatic Proton: A singlet is expected for the single aromatic proton, likely in the range of 8.0-8.5 ppm.

-

Amino Protons: A broad singlet for the -NH₂ protons is expected, which may vary in chemical shift depending on the concentration and solvent.

-

Methyl Protons: A sharp singlet for the -OCH₃ protons is expected around 3.9-4.0 ppm.

Predicted ¹³C NMR (in CDCl₃):

-

Carbonyl Carbon: The ester carbonyl carbon should appear in the range of 160-165 ppm.

-

Aromatic Carbons: The aromatic carbons will show complex splitting patterns due to coupling with fluorine. The carbon bearing the nitro group and the carbons bearing the fluorine atoms will be significantly downfield.

-

Methyl Carbon: The methyl carbon of the ester group is expected to be around 52-53 ppm.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry, particularly in the synthesis of the MEK inhibitor Binimetinib. Its synthesis, while multi-step, is achievable with good yields. The unique arrangement of its functional groups provides a versatile platform for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its synthesis, properties, and applications, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule Tailor-Made for Targeted Therapy

In the landscape of modern medicinal chemistry, the strategic placement of fluorine atoms and nitro groups on an aromatic scaffold can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. Methyl 4-amino-2,3-difluoro-5-nitrobenzoate, a seemingly unassuming chemical entity, rose to prominence not as a therapeutic agent itself, but as a pivotal intermediate in the synthesis of a targeted cancer therapy. Its discovery and development are intrinsically linked to the quest for potent and selective MEK inhibitors, a class of drugs that has transformed the treatment paradigm for several cancers. This technical guide delves into the history, synthesis, and critical role of this compound, providing researchers and drug development professionals with a comprehensive understanding of its significance.

The Genesis: A Need for a Specific Pharmacophore

The story of this compound is inseparable from the development of Binimetinib (Mektovi®), a highly selective, allosteric inhibitor of MEK1 and MEK2 enzymes. The discovery of the Ras/Raf/MEK/ERK signaling pathway's role in cellular proliferation and its frequent mutation in various cancers spurred the development of inhibitors targeting key kinases in this cascade.

The unique substitution pattern of this compound, with its ortho- and meta- fluorine atoms, a para-amino group, and a meta-nitro group relative to the ester, provides a specific and reactive scaffold. This arrangement is crucial for the subsequent construction of the benzimidazole core of Binimetinib, influencing the electronic properties and reactivity of the molecule for downstream synthetic transformations.

While a singular, serendipitous "discovery" of this compound in the classical sense is not documented in peer-reviewed literature, its emergence is clearly tied to the intensive research and development efforts in the field of MEK inhibitors. The earliest public and detailed disclosure of its synthesis appears in patents filed by Array BioPharma Inc., the original developer of Binimetinib. A key patent, EP1904481B1, with a priority date of June 21, 2006, outlines a robust synthetic route to this intermediate, indicating its importance in the proprietary synthesis of their novel benzimidazole-based MEK inhibitors.[1]

The Synthetic Pathway: From Precursor to Key Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The most commonly cited method in patent literature starts from the precursor 4-amino-2,3-difluoro-5-nitrobenzoic acid.

Experimental Protocol: Esterification of 4-amino-2,3-difluoro-5-nitrobenzoic acid

This protocol is based on the procedure described in patent EP1904481B1.[1]

Objective: To synthesize this compound via Fischer esterification of the corresponding carboxylic acid.

Materials:

-

4-amino-2,3-difluoro-5-nitrobenzoic acid

-

Methanol (MeOH)

-

Trimethylsilyl chloride (TMSCl)

-

Standard laboratory glassware for reflux and work-up

-

High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

-

A slurry of 4-amino-2,3-difluoro-5-nitrobenzoic acid (1.0 equivalent) is prepared in methanol.

-

Trimethylsilyl chloride (2.0 equivalents) is added to the slurry over a period of 5 minutes. The addition of TMSCl facilitates the esterification by converting the carboxylic acid to its more reactive silyl ester in situ and also acts as a source of HCl, which catalyzes the reaction.

-

The reaction mixture is heated to reflux and maintained for approximately 15 hours.

-

The progress of the reaction is monitored by HPLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled in an ice bath to induce precipitation of the product.

-

The precipitated solid is collected by filtration.

-

The wet cake is washed and then dried under high vacuum at 55 °C overnight to yield this compound.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 4-amino-2,3-difluoro-5-nitrobenzoic acid | [1] |

| Reagents | Methanol, Trimethylsilyl chloride | [1] |

| Reaction Time | 15 hours | [1] |

| Yield | 92% | [1] |

| Purity (by HPLC) | 97.9 a% (220 nm), 99.2 a% (254 nm) | [1] |

Visualizing the Synthesis:

The synthesis of this compound is a critical step in the overall synthesis of Binimetinib. The following diagram illustrates this key transformation.

Caption: Fischer esterification to form the target intermediate.

The Role in Drug Development: A Gateway to Benzimidazole Synthesis

The significance of this compound lies in its utility as a precursor to more complex benzimidazole derivatives. The presence of the amino and nitro groups, along with the fluorine atoms, allows for a series of strategic chemical modifications.

Subsequent steps in the synthesis of Binimetinib involve the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring system. The fluorine atoms remain on the core structure, contributing to the final drug's desired properties, such as metabolic stability and binding affinity to the MEK protein.

The following diagram illustrates the logical flow of how this compound serves as a key intermediate.

Caption: Synthetic workflow from precursor to final drug.

Conclusion: An Enduring Legacy in Targeted Therapy

The history of this compound is a testament to the enabling power of synthetic chemistry in modern drug discovery. While not a household name, its role as a critical building block in the creation of a life-saving medication is undeniable. The development of its synthesis was a crucial step in the journey of Binimetinib from a laboratory concept to a clinical reality. For researchers in the field, understanding the history and synthesis of such key intermediates provides valuable insights into the intricate process of drug development and the constant innovation required to bring new therapies to patients.

References

Methodological & Application

The Strategic Utility of Methyl 4-amino-2,3-difluoro-5-nitrobenzoate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals